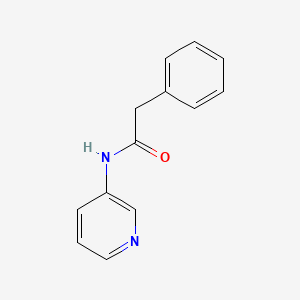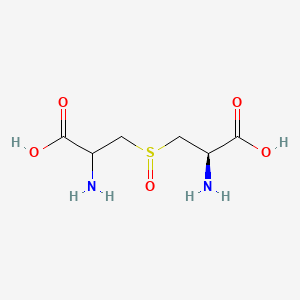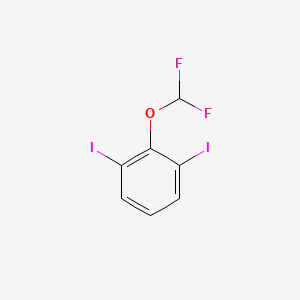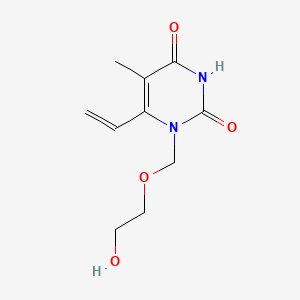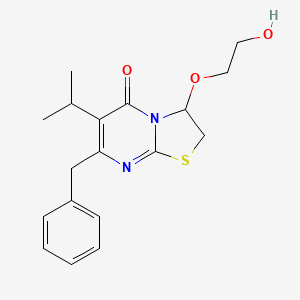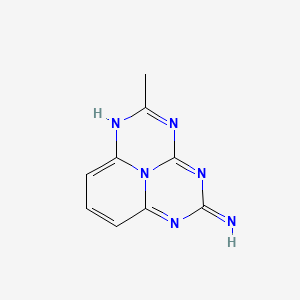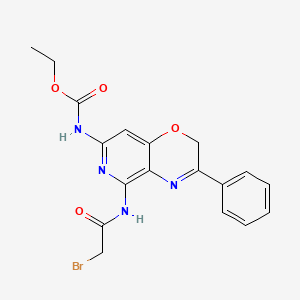
Carbamic acid, (5-((bromoacetyl)amino)-3-phenyl-2H-pyrido(4,3-b)-1,4-oxazin-7-yl)-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, (5-((bromoacetyl)amino)-3-phenyl-2H-pyrido(4,3-b)-1,4-oxazin-7-yl)-, ethyl ester is a complex organic compound that belongs to the class of carbamates This compound is characterized by the presence of a bromoacetyl group, a phenyl group, and a pyrido-oxazinyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (5-((bromoacetyl)amino)-3-phenyl-2H-pyrido(4,3-b)-1,4-oxazin-7-yl)-, ethyl ester typically involves multi-step organic reactions. One common method involves the reaction of 5-amino-3-phenyl-2H-pyrido(4,3-b)-1,4-oxazin-7-yl with bromoacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with ethyl chloroformate to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Carbamic acid, (5-((bromoacetyl)amino)-3-phenyl-2H-pyrido(4,3-b)-1,4-oxazin-7-yl)-, ethyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can be substituted with nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of amides or thioesters.
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced derivatives.
Hydrolysis: Formation of carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, (5-((bromoacetyl)amino)-3-phenyl-2H-pyrido(4,3-b)-1,4-oxazin-7-yl)-, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of carbamic acid, (5-((bromoacetyl)amino)-3-phenyl-2H-pyrido(4,3-b)-1,4-oxazin-7-yl)-, ethyl ester involves its interaction with specific molecular targets. The bromoacetyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity. The phenyl and pyrido-oxazinyl moieties may contribute to the compound’s binding affinity and specificity for its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Amino-1H-pyrazolo[4,3-b]pyridine derivatives: These compounds share a similar pyridine ring structure and have been studied for their pharmacological properties.
Carbamic acid derivatives: Other carbamates with different substituents have been explored for various applications in chemistry and medicine.
Uniqueness
Carbamic acid, (5-((bromoacetyl)amino)-3-phenyl-2H-pyrido(4,3-b)-1,4-oxazin-7-yl)-, ethyl ester is unique due to its combination of a bromoacetyl group, a phenyl group, and a pyrido-oxazinyl moiety. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Eigenschaften
CAS-Nummer |
86970-63-0 |
|---|---|
Molekularformel |
C18H17BrN4O4 |
Molekulargewicht |
433.3 g/mol |
IUPAC-Name |
ethyl N-[5-[(2-bromoacetyl)amino]-3-phenyl-2H-pyrido[4,3-b][1,4]oxazin-7-yl]carbamate |
InChI |
InChI=1S/C18H17BrN4O4/c1-2-26-18(25)22-14-8-13-16(17(21-14)23-15(24)9-19)20-12(10-27-13)11-6-4-3-5-7-11/h3-8H,2,9-10H2,1H3,(H2,21,22,23,24,25) |
InChI-Schlüssel |
JFADYGIDHJWJTB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NC1=NC(=C2C(=C1)OCC(=N2)C3=CC=CC=C3)NC(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(2-Methylpyridin-1-ium-1-yl)methyl]-2-propylpyrimidin-4-amine;dihydrochloride](/img/structure/B15196502.png)
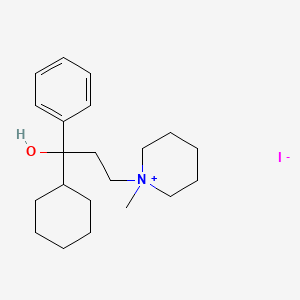
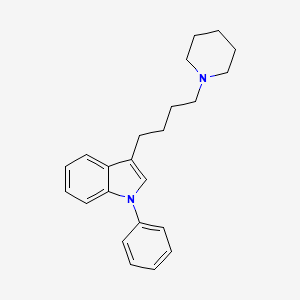
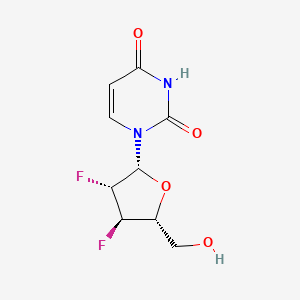
![[(3R,5R,8R,10R,17S)-8,14-diacetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azoniahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate;bromide](/img/structure/B15196540.png)

![[(2S,3R,4S,5S)-3-[(3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (1R,3R,5R,6S,7S,8R,10S,13S,14S,15R,24R,25R,28R,29S,32S,37S,41R,42R,44S)-6,7,13,14,19,44-hexahydroxy-5-(hydroxymethyl)-19,24,28,29,35,35,42-heptamethyl-17,21-dioxo-2,4,9,11,16,22-hexaoxaoctacyclo[22.20.0.03,8.010,15.025,42.028,41.029,38.032,37]tetratetracont-38-ene-32-carboxylate](/img/structure/B15196553.png)
